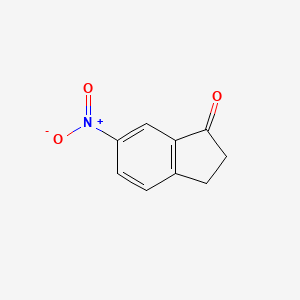

6-Nitro-1-indanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRACZPAMDFORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179369 | |

| Record name | 6-Nitroindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-24-3 | |

| Record name | 6-Nitroindanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroindan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24623-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitroindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitroindan-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWU6EZH8FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 6-Nitro-1-indanone (CAS: 24623-24-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1-indanone is a key synthetic intermediate in the field of medicinal chemistry. Its structure, featuring an indanone core with a nitro group, allows for versatile chemical modifications, making it a valuable building block in the development of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of 6-Nitro-1-indanone, with a focus on its role in drug discovery and development. Detailed experimental protocols and spectroscopic data are presented to assist researchers in their laboratory work.

Chemical and Physical Properties

6-Nitro-1-indanone is a yellow crystalline or powdered solid.[1] Its fundamental properties are summarized in the table below. There are some discrepancies in the reported melting point, which may be attributable to different polymorphic forms or impurities.

| Property | Value | Source(s) |

| CAS Number | 24623-24-3 | [2] |

| Molecular Formula | C₉H₇NO₃ | [2] |

| Molecular Weight | 177.16 g/mol | [3] |

| Appearance | Yellow crystal or powder | [1] |

| Melting Point | 71-73 °C or 169-170 °C | [3] |

| Boiling Point | 332.0 ± 31.0 °C (Predicted) | [3] |

| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane. | [1] |

Synthesis of 6-Nitro-1-indanone

The most common and direct route to 6-Nitro-1-indanone is through the intramolecular Friedel-Crafts acylation of a suitable precursor. A logical and frequently cited method involves the cyclization of 3-(3-nitrophenyl)propanoic acid. This reaction is typically promoted by a strong acid catalyst.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation to form indanones.

Materials:

-

3-(3-nitrophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-(3-nitrophenyl)propanoic acid (1 equivalent) in dichloromethane.

-

Add polyphosphoric acid (or Eaton's reagent) (10 equivalents by weight) to the solution at 0 °C (ice bath).

-

Stir the mixture vigorously and allow it to warm to room temperature. The reaction is then heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 6-Nitro-1-indanone.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Nitro-1-indanone, a key intermediate in various synthetic pathways. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

6-Nitro-1-indanone is a yellow crystalline or powdered solid.[1] Its fundamental properties are summarized in the table below. It is important to note a discrepancy in the reported melting point, with one source providing two distinct ranges. This may indicate the presence of polymorphs or potential impurities affecting the measurement, and researchers should verify this property with their own materials.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₃ | [1][2][3] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Yellow crystal or yellow powder | [1] |

| Melting Point | 169-170 °C OR 71-73 °C | [1] |

| Boiling Point | 332.0 ± 31.0 °C (Predicted) | [1] |

| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |

| CAS Number | 24623-24-3 | [1][2][3] |

Synthesis and Purification

Synthesis

A common synthetic route to 6-Nitro-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-nitrophenyl)propanoic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA). The general workflow for this synthesis is outlined below.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1-indanone is a derivative of 1-indanone, a bicyclic ketone that serves as a scaffold in numerous pharmacologically active compounds. The introduction of a nitro group at the 6-position of the indanone core is anticipated to significantly influence its electronic properties, molecular conformation, and potential biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformation of 6-Nitro-1-indanone. Due to a lack of publicly available empirical data from techniques such as X-ray crystallography for this specific molecule, this guide synthesizes information from computational predictions and spectroscopic data from analogous compounds to present a predictive analysis of its structural characteristics. This document also outlines standard experimental protocols for the synthesis and structural characterization of 6-Nitro-1-indanone.

Molecular Structure

The molecular structure of 6-Nitro-1-indanone consists of a fused bicyclic system comprising a benzene ring and a cyclopentanone ring. A nitro group (-NO2) is substituted at the 6-position of the aromatic ring. The systematic IUPAC name for this compound is 6-nitro-2,3-dihydro-1H-inden-1-one.

Table 1: General Properties of 6-Nitro-1-indanone

| Property | Value | Source |

| Chemical Formula | C₉H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 177.16 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 71-73 °C | --INVALID-LINK-- |

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of 6-Nitro-1-indanone can be predicted using computational chemistry methods, such as Density Functional Theory (DFT). The indanone core is expected to be nearly planar, with the five-membered ring adopting a slight envelope or twist conformation to minimize steric strain. The nitro group at the 6-position is likely to be coplanar with the benzene ring to maximize resonance stabilization.

Table 2: Predicted Bond Lengths and Angles (Representative)

Note: These are representative values based on computational models of similar structures and should be confirmed by experimental data.

| Bond/Angle | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| N-O (Nitro) Bond Length | ~1.23 Å |

| O-N-O Angle | ~124° |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| Aliphatic C-C Bond Lengths | ~1.53 - 1.55 Å |

Molecular Conformation

The conformation of 6-Nitro-1-indanone is largely dictated by the rigid bicyclic core. The primary conformational flexibility arises from the puckering of the five-membered cyclopentanone ring. Computational studies on the parent 1-indanone molecule suggest a relatively shallow potential energy surface for ring puckering. The presence of the electron-withdrawing nitro group is not expected to dramatically alter the ring conformation but will significantly impact the electronic distribution within the aromatic system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the ketone and nitro groups. The two methylene groups of the cyclopentanone ring will appear as multiplets in the upfield region (typically δ 2.5-3.5 ppm).

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the far downfield region (around δ 190-200 ppm). The aromatic carbons will resonate in the δ 120-160 ppm range, with the carbon attached to the nitro group being significantly deshielded. The aliphatic methylene carbons will appear in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 6-Nitro-1-indanone will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.

Table 3: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | ~1710 - 1730 cm⁻¹ |

| Asymmetric NO₂ Stretch | ~1520 - 1560 cm⁻¹ |

| Symmetric NO₂ Stretch | ~1340 - 1360 cm⁻¹ |

| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ |

| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ |

| Aliphatic C-H Stretch | ~2850 - 2960 cm⁻¹ |

Experimental Protocols

Synthesis of 6-Nitro-1-indanone

A common synthetic route to 6-Nitro-1-indanone involves the nitration of 1-indanone.

Materials:

-

1-Indanone

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Ethanol

Procedure:

-

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath.

-

1-Indanone is slowly added to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period.

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol, to yield purified 6-Nitro-1-indanone.

Structural Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation of the synthesized 6-Nitro-1-indanone.

Caption: Workflow for the synthesis and structural characterization of 6-Nitro-1-indanone.

Molecular Visualization

The following diagram illustrates the molecular structure of 6-Nitro-1-indanone with standard atom numbering.

Caption: Molecular structure of 6-Nitro-1-indanone.

Conclusion

6-Nitro-1-indanone is a molecule of interest with potential applications in medicinal chemistry and materials science. While a detailed experimental structural analysis is currently lacking in the scientific literature, this guide provides a robust predictive framework for its molecular structure, conformation, and spectroscopic properties based on established chemical principles and data from analogous compounds. The outlined experimental protocols offer a standard approach for its synthesis and characterization, paving the way for future empirical studies to validate and expand upon the predictive data presented herein. Further research, particularly X-ray crystallographic studies, is warranted to definitively elucidate the precise three-dimensional structure of this compound.

Spectroscopic Profile of 6-Nitro-1-indanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Nitro-1-indanone, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 6-Nitro-1-indanone.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.45 | d | 1H | Ar-H |

| ~8.20 | dd | 1H | Ar-H |

| ~7.60 | d | 1H | Ar-H |

| ~3.25 | t | 2H | -CH₂- |

| ~2.80 | t | 2H | -CH₂-CO |

Note: Predicted chemical shifts are based on the analysis of 1-indanone and nitro-substituted aromatic compounds. The exact chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C=O |

| ~150.0 | Ar-C-NO₂ |

| ~145.0 | Ar-C |

| ~138.0 | Ar-C |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~36.0 | -CH₂-CO |

| ~26.0 | -CH₂- |

Note: Predicted chemical shifts are based on the analysis of 1-indanone and its derivatives.

Table 3: Predicted Key IR Absorption Frequencies (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~3100 | Weak | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch |

Note: Predicted absorption frequencies are based on characteristic vibrational modes of ketones, nitro compounds, and aromatic systems.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 147 | Medium | [M - NO]⁺ |

| 131 | Medium | [M - NO₂]⁺ |

| 103 | High | [M - NO₂ - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, representing standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of 6-Nitro-1-indanone and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse zg30

-

Number of Scans: 16

-

Acquisition Time: 3.98 seconds

-

Relaxation Delay: 1.0 second

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 seconds

-

Relaxation Delay: 2.0 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 6-Nitro-1-indanone with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the 6-Nitro-1-indanone sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-500

-

Ion Source Temperature: 200°C

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 6-Nitro-1-indanone.

Solubility of 6-Nitro-1-indanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Nitro-1-indanone, a key intermediate in various synthetic processes. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available solubility data, presents detailed experimental protocols for solubility determination, and offers visual aids to delineate logical and experimental workflows.

Overview of 6-Nitro-1-indanone

6-Nitro-1-indanone (CAS No. 24623-24-3) is a yellow crystalline or powdered solid with the chemical formula C₉H₇NO₃.[1] Its molecular structure, featuring an indanone core with a nitro group substituent, imparts a moderate polarity that governs its solubility characteristics. The presence of the polar nitro group and the ketone functionality, combined with the largely nonpolar aromatic and aliphatic backbone, results in a nuanced solubility profile across a range of organic solvents.

Solubility Profile

Qualitative Solubility Data

Based on available information, the qualitative solubility of 6-Nitro-1-indanone is summarized below. This data is essential for selecting appropriate solvents for reactions, chromatography, and recrystallization procedures.

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference |

| Alcohols | Ethanol | Soluble | [1] |

| Amides | Dimethylformamide (DMF) | Soluble | [1] |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble | [1] |

The principle of "like dissolves like" suggests that 6-Nitro-1-indanone's solubility will be favored in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions with its nitro and keto groups.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

6-Nitro-1-indanone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps or sealed ampoules

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of 6-Nitro-1-indanone to a series of vials, each containing a known volume (e.g., 5 or 10 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution process reaches equilibrium. The exact time may need to be determined empirically.

-

-

Sample Preparation and Dilution :

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For highly concentrated solutions, perform an accurate serial dilution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification :

-

Analyze the concentration of 6-Nitro-1-indanone in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

-

-

Calculation of Solubility :

-

Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Visualization of Workflows

To further clarify the processes involved in solubility assessment, the following diagrams, generated using the DOT language, illustrate the key logical and experimental steps.

Caption: Logical workflow for preliminary solubility assessment.

References

Thermal Stability and Decomposition of 6-Nitro-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1-indanone is a nitroaromatic compound. The presence of the nitro group (-NO2) on the aromatic ring, a known energetic functional group, suggests that this compound may pose thermal hazards.[1] Nitroaromatic compounds are known to be susceptible to thermal decomposition, which can be exothermic and, in some cases, lead to runaway reactions or explosions.[1] Therefore, a thorough understanding of the thermal stability and decomposition kinetics of 6-Nitro-1-indanone is crucial for its safe handling, storage, and use in research and development, particularly within the pharmaceutical industry where it may be used as a synthetic intermediate.

This technical guide provides an in-depth overview of the anticipated thermal behavior of 6-Nitro-1-indanone, methodologies for its evaluation, and a discussion of potential decomposition pathways.

Anticipated Thermal Behavior and Data

While specific quantitative data for 6-Nitro-1-indanone is unavailable, the thermal behavior of similar nitroaromatic compounds can be used as a proxy for estimating its stability. Key parameters to consider are the onset temperature of decomposition (Tonset), the peak temperature of decomposition (Tpeak), and the enthalpy of decomposition (ΔHd).

Table 1: Hypothetical Thermal Properties of 6-Nitro-1-indanone Based on Similar Nitroaromatic Compounds

| Parameter | Expected Range | Significance |

| Onset Temperature (Tonset) | 150 - 250 °C | Indicates the temperature at which decomposition begins. A lower Tonset suggests lower thermal stability. |

| Peak Temperature (Tpeak) | 170 - 280 °C | Represents the temperature of the maximum rate of decomposition. |

| Enthalpy of Decomposition (ΔHd) | -200 to -400 J/g | The amount of heat released during decomposition. A higher exothermic value indicates a greater potential hazard. |

Note: These values are illustrative and must be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of 6-Nitro-1-indanone, a combination of thermoanalytical techniques is recommended, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][3]

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (melting, decomposition) and the associated heat flow.

Methodology:

-

A small, precisely weighed sample of 6-Nitro-1-indanone (typically 1-5 mg) is placed in an aluminum or hermetically sealed pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 5, 10, 15, and 20 °C/min).

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

Exothermic events, such as decomposition, are observed as peaks in the heat flow signal. The onset temperature, peak temperature, and enthalpy of decomposition are determined from these peaks.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature, which indicates decomposition and the formation of volatile products.

Methodology:

-

A small, accurately weighed sample of 6-Nitro-1-indanone (typically 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

A plot of mass versus temperature (TGA curve) and its derivative (DTG curve) are generated. The onset of mass loss corresponds to the initiation of decomposition.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Hazard Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like 6-Nitro-1-indanone.

Caption: Workflow for Thermal Stability Assessment of 6-Nitro-1-indanone.

Hypothetical Decomposition Pathway

The thermal decomposition of nitroaromatic compounds often initiates with the homolytic cleavage of the C-NO2 bond.[4] Subsequent reactions can be complex and may involve intramolecular rearrangements and the formation of various gaseous products. The following diagram presents a plausible, though unconfirmed, initial decomposition pathway for 6-Nitro-1-indanone.

References

An In-depth Technical Guide on the Electronic Effects of the Nitro Group in 6-Nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the nitro group situated at the 6-position of the 1-indanone scaffold. 6-Nitro-1-indanone is a key intermediate in the synthesis of various pharmacologically active molecules. The potent electron-withdrawing nature of the nitro group significantly modulates the chemical reactivity and properties of the indanone ring system. This document outlines the theoretical basis of these electronic effects, supported by predicted quantitative data, detailed experimental protocols for their measurement, and relevant spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to 6-Nitro-1-indanone

6-Nitro-1-indanone is a bicyclic aromatic ketone with the chemical formula C₉H₇NO₃.[1] It appears as a yellow crystalline solid and is soluble in various organic solvents.[2] The core structure consists of a benzene ring fused to a cyclopentanone ring. The presence of a nitro group at the 6-position, which is para to the carbonyl group's attachment point on the benzene ring, profoundly influences the electron density distribution across the molecule. This, in turn, dictates its reactivity in various chemical transformations.

Electronic Effects of the 6-Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds. This effect deactivates the entire aromatic ring towards electrophilic substitution.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto itself, creating resonance structures with a positive charge on the ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. In 6-nitro-1-indanone, the nitro group is at a position that allows for significant resonance delocalization, further decreasing the electron density of the aromatic ring and influencing the reactivity of the carbonyl group.

These combined electronic effects lead to several key consequences for the 6-Nitro-1-indanone molecule:

-

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the nitro group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Increased Acidity of α-Protons: The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are rendered more acidic due to the stabilization of the resulting enolate anion by both the carbonyl group and the electron-withdrawing nitro group.[3]

-

Deactivation of the Aromatic Ring towards Electrophilic Aromatic Substitution: The reduced electron density in the aromatic ring makes it less reactive towards electrophiles.

-

Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring can facilitate nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.[4][5]

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the 6-nitro group, several experimental parameters can be determined. The following tables summarize the expected (predicted) values for 6-Nitro-1-indanone based on data from analogous systems.

Table 1: Predicted Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds.[6] The substituent constant (σ) is a measure of the electronic effect of a particular substituent. For the 6-nitro group on the indanone ring, we can predict the following constants:

| Substituent | Position | Predicted σ | Predicted σ⁻ |

| -NO₂ | 6 (para-like) | +0.78 | +1.27 |

Note: The σ value is predicted to be similar to the para-nitro substituent on a standard benzene ring. The σ⁻ value is used for reactions involving the development of a negative charge that can be delocalized onto the substituent through resonance, which is highly relevant for reactions at the carbonyl group of 6-Nitro-1-indanone.

Table 2: Predicted pKa Value of α-Protons

The acidity of the α-protons is a direct measure of the electronic stabilization of the corresponding enolate.

| Compound | Predicted pKa of α-Protons |

| 1-Indanone | ~20-22 |

| 6-Nitro-1-indanone | ~17-19 |

Note: The presence of the electron-withdrawing nitro group is expected to lower the pKa of the α-protons, making them more acidic.[3]

Table 3: Predicted Relative Reaction Rates for Nucleophilic Addition

The increased electrophilicity of the carbonyl carbon in 6-Nitro-1-indanone should lead to faster rates of nucleophilic addition compared to the unsubstituted 1-indanone.

| Reaction | Relative Rate (k_nitro / k_unsubstituted) |

| Cyanohydrin formation | > 10 |

| Grignard reaction | > 5 |

| Hydride reduction (e.g., with NaBH₄) | > 2 |

Note: These are estimated relative rate constants and would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the quantitative determination of the electronic effects of the 6-nitro group are provided below.

Synthesis of 6-Nitro-1-indanone

A common synthetic route to 6-Nitro-1-indanone involves the nitration of 1-indanone.

Materials:

-

1-Indanone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1-indanone to concentrated sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-indanone, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 6-Nitro-1-indanone.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for 6-Nitro-1-indanone.

Determination of Hammett Constant (σ⁻)

The σ⁻ constant can be determined by measuring the pKa of 6-nitro-4-hydroxy-1-indanone and comparing it to the pKa of 4-hydroxy-1-indanone.

Procedure:

-

Synthesize 4-hydroxy-1-indanone and 6-nitro-4-hydroxy-1-indanone.

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a known concentration of each compound in a suitable solvent mixture (e.g., ethanol/water).

-

Measure the UV-Vis spectrum of each solution at different pH values.

-

Determine the pKa by plotting the absorbance at a specific wavelength (corresponding to the phenolate ion) against pH and fitting the data to the Henderson-Hasselbalch equation.

-

Calculate the σ⁻ value using the equation: σ⁻ = (pKa(unsubstituted) - pKa(substituted)) / ρ. For the ionization of phenols, ρ is approximately 2.23.

pKa Measurement of α-Protons

The pKa of the α-protons can be determined by ¹H NMR spectroscopy using a deuterated solvent and a suitable base.

Procedure:

-

Dissolve a known amount of 6-Nitro-1-indanone in a deuterated solvent (e.g., DMSO-d₆).

-

Add a known amount of a non-nucleophilic base with a known pKa (e.g., a hindered amine).

-

Acquire ¹H NMR spectra at different base concentrations.

-

Monitor the chemical shift of the α-protons and the protons of the base.

-

The pKa can be calculated from the equilibrium constant, which is determined from the relative integrals of the protonated and deprotonated species at equilibrium.

Kinetic Studies of Nucleophilic Addition

The rate of a nucleophilic addition reaction, such as cyanohydrin formation, can be monitored using UV-Vis spectroscopy.

Procedure:

-

Prepare a solution of 6-Nitro-1-indanone in a suitable solvent (e.g., ethanol).

-

Prepare a solution of the nucleophile (e.g., potassium cyanide in a buffered solution).

-

Initiate the reaction by mixing the two solutions in a cuvette inside a UV-Vis spectrophotometer.

-

Monitor the change in absorbance over time at a wavelength where the reactant and product have different extinction coefficients.

-

Determine the initial rate of the reaction from the slope of the absorbance vs. time plot.

-

Repeat the experiment with 1-indanone under the same conditions to determine the relative rate.

Visualization of the Kinetic Experiment Workflow:

Caption: Workflow for kinetic analysis of nucleophilic addition.

Spectroscopic Properties

The spectroscopic data for 6-Nitro-1-indanone are consistent with its structure and the electronic effects of the nitro group.

Table 4: Predicted Spectroscopic Data for 6-Nitro-1-indanone

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃, δ) | Aromatic protons will be shifted downfield compared to 1-indanone due to the electron-withdrawing effect of the nitro group. Protons ortho and para to the nitro group will show the largest downfield shifts. α- and β-protons will appear as triplets around 2.7-3.2 ppm. |

| ¹³C NMR (CDCl₃, δ) | The carbonyl carbon will be shifted slightly downfield (~195-200 ppm). Aromatic carbons will be significantly affected, with the carbon bearing the nitro group appearing at a lower field and the carbons ortho and para to it also being deshielded. |

| IR (KBr, cm⁻¹) | Strong C=O stretching vibration around 1710-1720 cm⁻¹. Strong asymmetric and symmetric N-O stretching vibrations around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. |

| UV-Vis (Ethanol) | Two main absorption bands are expected: a high-energy π → π* transition around 250-280 nm and a lower-energy n → π* transition around 300-330 nm. The presence of the nitro group will cause a bathochromic (red) shift of the absorption maxima compared to 1-indanone. |

Visualization of the Electronic Effects on Reactivity:

Caption: Influence of the 6-nitro group on the reactivity of the 1-indanone core.

Conclusion

The 6-nitro group exerts profound electronic effects on the 1-indanone scaffold, primarily through its strong electron-withdrawing inductive and resonance effects. These effects enhance the reactivity of the carbonyl group towards nucleophiles, increase the acidity of the α-protons, and modify the reactivity of the aromatic ring. A quantitative understanding of these effects, through the determination of parameters such as Hammett constants and pKa values, is crucial for the rational design and synthesis of novel drug candidates based on the 6-nitro-1-indanone framework. The experimental protocols outlined in this guide provide a roadmap for researchers to further explore and harness the unique chemical properties of this important synthetic intermediate.

References

Reactivity Profile of the Carbonyl Group in 6-Nitro-1-indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in 6-Nitro-1-indanone, a versatile synthetic intermediate. The presence of a strong electron-withdrawing nitro group at the 6-position significantly influences the electrophilicity of the carbonyl carbon, making it a key site for various chemical transformations. This document details the theoretical background, key reactions, experimental protocols, and quantitative data related to the carbonyl chemistry of 6-Nitro-1-indanone. The information presented is intended to support researchers and scientists in the effective utilization of this compound in synthetic chemistry and drug development endeavors.

Introduction

6-Nitro-1-indanone is a yellow crystalline solid with the chemical formula C₉H₇NO₃.[1] Its structure consists of a fused bicyclic system comprising a benzene ring and a five-membered ring containing a ketone. The key feature influencing its reactivity is the presence of a carbonyl group at the 1-position and a nitro group at the 6-position of the aromatic ring. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This heightened reactivity makes 6-Nitro-1-indanone a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmacologically active compounds.

This guide will focus on the principal reactions involving the carbonyl group of 6-Nitro-1-indanone, namely its reduction to an alcohol and its reaction with various carbon nucleophiles in transformations such as the Wittig reaction and the Knoevenagel condensation.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 6-Nitro-1-indanone is provided below.

| Property | Value | Reference |

| Appearance | Yellow crystalline powder | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | |

| Melting Point | 169-170 °C | [1] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane | [1] |

Spectroscopic Data Summary

| Technique | Key Features |

| IR (Infrared) Spectroscopy | The carbonyl (C=O) stretching vibration is typically observed as a strong absorption band in the region of 1680-1720 cm⁻¹. Conjugation with the aromatic ring and the presence of the electron-withdrawing nitro group can influence the exact position of this band.[2][3][4] The N-O stretching vibrations of the nitro group are expected in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[5] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | The spectrum would show signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons of the five-membered ring would appear as distinct signals, likely in the range of 2.5-3.5 ppm. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | The carbonyl carbon would exhibit a characteristic signal in the downfield region, typically around 190-205 ppm. Aromatic and aliphatic carbon signals would also be present. |

Reactivity of the Carbonyl Group

The primary reactivity of the carbonyl group in 6-Nitro-1-indanone is centered around its electrophilic carbon atom. This reactivity is amplified by the electron-withdrawing nitro group, which further polarizes the C=O bond.

General Reactivity Pathway

The general mechanism for nucleophilic addition to the carbonyl group of 6-Nitro-1-indanone is depicted below. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product.

Caption: General pathway for nucleophilic addition to 6-Nitro-1-indanone.

Reduction of the Carbonyl Group

The carbonyl group of 6-Nitro-1-indanone can be readily reduced to a hydroxyl group, forming 6-Nitro-1-indanol. This transformation is a crucial step in the synthesis of various derivatives. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and catalytic hydrogenation.

This protocol is adapted from general procedures for the reduction of ketones.

-

Reaction Setup: In a round-bottom flask, dissolve 6-Nitro-1-indanone (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water or dilute hydrochloric acid. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-Nitro-1-indanol.

| Reagent | Molar Ratio | Purpose |

| 6-Nitro-1-indanone | 1 | Substrate |

| Sodium Borohydride (NaBH₄) | 1.1 | Reducing Agent |

| Methanol/Ethanol | - | Solvent |

| Water/Dilute HCl | - | Quenching Agent |

| Ethyl Acetate | - | Extraction Solvent |

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the carbonyl group of 6-Nitro-1-indanone into an alkene.[8][9][10][11][12] This reaction involves a phosphonium ylide, which acts as the carbon nucleophile.

Caption: Workflow for the Wittig reaction of 6-Nitro-1-indanone.

This protocol is a general procedure for the Wittig reaction.[8]

-

Ylide Generation (if not commercially available): Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF under an inert atmosphere.

-

Reaction with Ketone: Dissolve 6-Nitro-1-indanone (1 equivalent) in anhydrous THF. Add the solution of the phosphonium ylide (1.1 equivalents) dropwise at a low temperature (e.g., 0 °C or -78 °C).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

| Reagent | Molar Ratio | Purpose |

| 6-Nitro-1-indanone | 1 | Substrate |

| Phosphonium Ylide | 1.1 | Nucleophile |

| Anhydrous THF | - | Solvent |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the carbonyl group of 6-Nitro-1-indanone, followed by dehydration to yield a new carbon-carbon double bond.[13][14][15] This reaction is typically catalyzed by a weak base.

This protocol is based on general procedures for Knoevenagel condensation.[14][16]

-

Reaction Mixture: In a suitable flask, combine 6-Nitro-1-indanone (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) in a solvent such as ethanol or toluene.

-

Reaction Conditions: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The formation of water can be followed using a Dean-Stark apparatus if toluene is used as the solvent.

-

Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration.

-

Purification: If necessary, wash the collected solid with a cold solvent and recrystallize to obtain the pure condensation product.

| Reagent | Molar Ratio | Purpose |

| 6-Nitro-1-indanone | 1 | Substrate |

| Malononitrile | 1.1 | Active Methylene Compound |

| Piperidine/Ammonium Acetate | Catalytic | Base Catalyst |

| Ethanol/Toluene | - | Solvent |

Conclusion

The carbonyl group of 6-Nitro-1-indanone exhibits a high degree of reactivity towards nucleophiles, a characteristic that is significantly enhanced by the presence of the electron-withdrawing nitro group. This guide has detailed the key transformations of this carbonyl group, including reduction and carbon-carbon bond-forming reactions like the Wittig reaction and Knoevenagel condensation. The provided experimental protocols, while based on general procedures, offer a solid foundation for the practical application of these reactions. The versatility of 6-Nitro-1-indanone as a synthetic intermediate, stemming from the reactivity of its carbonyl group, makes it a valuable building block for the synthesis of diverse and complex molecular architectures relevant to pharmaceutical and materials science research. Further investigation into the specific reaction kinetics and optimization of conditions for these transformations would be a valuable contribution to the field.

References

- 1. chembk.com [chembk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. nmr.tamu.edu [nmr.tamu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

The Strategic Role of 6-Nitro-1-indanone in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1-indanone is a versatile synthetic intermediate that is gaining significant attention in medicinal chemistry. Its indanone core is a privileged scaffold found in numerous biologically active compounds. The presence of a nitro group at the 6-position offers a strategic handle for chemical modification, primarily through its reduction to a 6-amino group. This transformation unlocks a pathway to a diverse array of derivatives, most notably as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the research applications of 6-Nitro-1-indanone, focusing on its synthetic utility, and the biological evaluation of its derivatives as cholinesterase inhibitors.

Physicochemical Properties of 6-Nitro-1-indanone

A solid understanding of the physical and chemical characteristics of 6-Nitro-1-indanone is fundamental for its effective use in research and synthesis.

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 71-73 °C |

| Solubility | Soluble in common organic solvents |

| CAS Number | 24623-24-3 |

Core Application: A Gateway to Cholinesterase Inhibitors

The primary research application of 6-Nitro-1-indanone is its role as a precursor to 6-amino-1-indanone, a key building block for the synthesis of cholinesterase inhibitors. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, a key therapeutic strategy in the management of Alzheimer's disease. The renowned Alzheimer's drug, Donepezil, features a related indanone core, highlighting the significance of this structural motif.

The synthetic pathway from 6-Nitro-1-indanone to potent cholinesterase inhibitors generally follows a two-step process:

-

Reduction of the Nitro Group: The nitro group of 6-Nitro-1-indanone is reduced to an amino group to form 6-amino-1-indanone. This is a critical step that introduces a nucleophilic center for further derivatization.

-

Derivatization of the Amino Group: The resulting 6-amino-1-indanone is then subjected to various chemical transformations to introduce different side chains and functionalities, leading to a library of potential drug candidates.

Caption: Synthetic workflow from 6-Nitro-1-indanone to bioactive derivatives.

Experimental Protocols

Reduction of 6-Nitro-1-indanone to 6-Amino-1-indanone

The reduction of the aromatic nitro group is a well-established transformation in organic synthesis. Several methods can be employed, each with its own advantages in terms of yield, selectivity, and reaction conditions. Below are three common and effective protocols.

a) Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

-

Materials: 6-Nitro-1-indanone, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

Dissolve 6-Nitro-1-indanone (1 equivalent) in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-1-indanone, which can be purified further by recrystallization or column chromatography.

-

b) Reduction with Tin(II) Chloride (SnCl₂)

This is a classical and reliable method for the reduction of aromatic nitro compounds.

-

Materials: 6-Nitro-1-indanone, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid (concentrated), Sodium hydroxide.

-

Procedure:

-

Suspend 6-Nitro-1-indanone (1 equivalent) in ethanol.

-

Add a solution of Tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide to pH > 10 to precipitate tin salts.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.

-

c) Reduction with Iron in Acidic Medium

This is a cost-effective and widely used industrial method.

-

Materials: 6-Nitro-1-indanone, Iron powder, Acetic acid or Hydrochloric acid, Ethanol.

-

Procedure:

-

To a mixture of 6-Nitro-1-indanone (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water, add a catalytic amount of acetic acid or hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter through Celite to remove the iron salts.

-

Concentrate the filtrate and extract the product with a suitable organic solvent.

-

Wash the organic layer with a saturated solution of sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

-

Caption: Experimental workflow for the reduction of 6-Nitro-1-indanone.

Synthesis of 6-Amino-1-indanone Derivatives

The newly formed 6-amino-1-indanone can be derivatized through various reactions targeting the amino group. A common strategy in the synthesis of Donepezil analogues is the reductive amination with a suitable aldehyde.

-

General Procedure for Reductive Amination:

-

Dissolve 6-amino-1-indanone (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent like methanol or dichloromethane.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-substituted 6-amino-1-indanone derivative.

-

Biological Activity of Indanone Derivatives

Derivatives synthesized from 6-amino-1-indanone have shown promising activity as cholinesterase inhibitors. The inhibitory potency is typically evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target | IC₅₀ (nM) | Reference |

| Indanone Derivative 26d | AChE | 14.8 | [1] |

| Indanone Derivative 26i | AChE | 18.6 | [1] |

These low nanomolar IC₅₀ values indicate potent inhibition of the target enzyme and highlight the potential of the indanone scaffold in the design of new anti-Alzheimer's agents.

Signaling Pathway: Cholinergic Neurotransmission and its Inhibition

In the context of Alzheimer's disease, the cholinergic signaling pathway is of paramount importance. Acetylcholine (ACh) is a neurotransmitter crucial for learning and memory. It is released from the presynaptic neuron into the synaptic cleft, where it binds to cholinergic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) is an enzyme present in the synaptic cleft that rapidly hydrolyzes ACh into choline and acetate, terminating the signal.

In Alzheimer's disease, there is a deficit in acetylcholine. Cholinesterase inhibitors, such as the derivatives synthesized from 6-Nitro-1-indanone, block the action of AChE. This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of the disease.

Caption: Cholinergic signaling pathway and the mechanism of action of indanone-based AChE inhibitors.

Conclusion

6-Nitro-1-indanone serves as a strategically important starting material in medicinal chemistry, providing an efficient entry point to a wide range of biologically active indanone derivatives. Its primary application lies in the synthesis of potent cholinesterase inhibitors, which are of significant interest in the development of novel therapeutics for Alzheimer's disease. The straightforward reduction to 6-amino-1-indanone, followed by diverse derivatization strategies, allows for the exploration of structure-activity relationships and the optimization of lead compounds. The data presented in this guide underscore the potential of 6-Nitro-1-indanone as a valuable tool for researchers and scientists in the field of drug discovery and development.

References

Synthesis of 6-Nitro-1-indanone from 3-(4-nitrophenyl)propanoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-Nitro-1-indanone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through an intramolecular Friedel-Crafts acylation of 3-(4-nitrophenyl)propanoic acid. Two primary methodologies are presented: a direct cyclization using polyphosphoric acid (PPA) and a two-step approach via the corresponding acyl chloride. This guide offers comprehensive procedures, characterization data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this key building block.

Introduction

1-Indanone derivatives are a class of compounds with significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The introduction of a nitro group at the 6-position of the indanone core provides a versatile handle for further chemical modifications, making 6-Nitro-1-indanone a crucial precursor for the synthesis of diverse pharmacologically relevant compounds. The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][2] This reaction can be performed directly from the carboxylic acid under strong acid catalysis or through the more reactive acyl chloride intermediate, which allows for milder reaction conditions.[1][3]

Chemical Structures and Properties

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

| 3-(4-nitrophenyl)propanoic acid |  | C₉H₉NO₄ | 195.17 | - | - |

| 6-Nitro-1-indanone |  | C₉H₇NO₃ | 177.16 | Yellow crystalline powder[4] | 169-170[4] |

Experimental Protocols

Two primary methods for the synthesis of 6-Nitro-1-indanone from 3-(4-nitrophenyl)propanoic acid are detailed below.

Method 1: Direct Cyclization using Polyphosphoric Acid (PPA)

This method involves the direct intramolecular Friedel-Crafts acylation of the carboxylic acid using a strong dehydrating acid catalyst.

Materials:

-

3-(4-nitrophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Water

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(4-nitrophenyl)propanoic acid (1.0 eq).

-

Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).

-

Heat the mixture with stirring to a temperature between 80-100°C. The optimal temperature may need to be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 6-Nitro-1-indanone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Two-Step Synthesis via Acyl Chloride

This method involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(4-nitrophenyl)propionyl chloride

Materials:

-

3-(4-nitrophenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-nitrophenyl)propanoic acid (1.0 eq) and anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude 3-(4-nitrophenyl)propionyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

Materials:

-

Crude 3-(4-nitrophenyl)propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude 3-(4-nitrophenyl)propionyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice containing a small amount of concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 6-Nitro-1-indanone.

Reaction Workflow and Logic

The synthesis of 6-Nitro-1-indanone from 3-(4-nitrophenyl)propanoic acid follows a clear logical progression. The core of the synthesis is the formation of a new carbon-carbon bond to create the five-membered ring of the indanone system. This is achieved through an electrophilic aromatic substitution, specifically an intramolecular Friedel-Crafts acylation. The two presented methods represent different strategies to generate the necessary acylium ion electrophile.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 6-Nitro-1-indanone. Note that actual yields may vary depending on the specific reaction conditions and purification techniques employed.

| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

| 1: Direct Cyclization (PPA) | 3-(4-nitrophenyl)propanoic acid | Polyphosphoric Acid | 60-80 | >95 |

| 2: Two-Step Synthesis (Acyl Chloride) | 3-(4-nitrophenyl)propanoic acid | Thionyl Chloride/Oxalyl Chloride, AlCl₃ | 70-90 | >97 |

Characterization Data of 6-Nitro-1-indanone

-

Appearance: Yellow crystalline powder.[4]

-

Melting Point: 169-170 °C.[4]

-

¹H NMR: Spectral data should be consistent with the structure of 6-Nitro-1-indanone. Expected signals would include aromatic protons and two methylene groups of the five-membered ring.

-

¹³C NMR: The spectrum should show the characteristic carbonyl carbon signal around 200 ppm, in addition to the signals for the aromatic and aliphatic carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.[5] Bands for the nitro group (NO₂) symmetric and asymmetric stretching should also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-Nitro-1-indanone (177.16 g/mol ).

Safety and Handling

-

3-(4-nitrophenyl)propanoic acid: Handle with standard laboratory safety precautions.

-

Polyphosphoric acid (PPA): Highly corrosive and viscous. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. PPA reacts exothermically with water.

-

Thionyl chloride and Oxalyl chloride: Corrosive and toxic. These reagents should be handled in a well-ventilated fume hood. They react violently with water.

-

Aluminum chloride (AlCl₃): A water-sensitive Lewis acid that reacts exothermically with moisture, releasing HCl gas. Handle in a dry environment and wear appropriate PPE.

-

6-Nitro-1-indanone: May be irritating to the eyes, respiratory system, and skin.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4]

Conclusion

The synthesis of 6-Nitro-1-indanone from 3-(4-nitrophenyl)propanoic acid is a robust and reproducible process that can be achieved through two primary intramolecular Friedel-Crafts acylation routes. The direct cyclization with PPA offers a more atom-economical approach, while the two-step method via the acyl chloride generally provides higher yields under milder conditions. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The detailed protocols and characterization data provided in this document serve as a comprehensive guide for the successful synthesis of this important building block for drug discovery and development.

References

Application Notes: Synthesis of 6-Nitro-1-indanone via Intramolecular Friedel-Crafts Acylation

Introduction

1-Indanone derivatives are crucial structural motifs in medicinal chemistry and materials science, serving as building blocks for numerous biologically active compounds and functional materials.[1][2] The intramolecular Friedel-Crafts acylation is a primary method for constructing the indanone core, typically involving the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative.[1][3]

This document provides detailed protocols for the synthesis of 6-Nitro-1-indanone. The presence of a nitro group (—NO₂) on the aromatic ring presents a significant challenge. As a strong electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution, making the required cyclization step substantially more difficult than for unsubstituted or activated aromatic rings.[4] Consequently, the synthesis requires more forceful conditions, such as the use of strong Lewis acids or superacids, to achieve the desired transformation.

Reaction Principle and Workflow

The synthesis proceeds via an intramolecular electrophilic aromatic substitution. The key step is the formation of a highly reactive acylium ion, which then attacks the tethered aromatic ring to form the new five-membered ring. Due to the deactivating nitro group, a stoichiometric amount of a potent Lewis acid catalyst is necessary to promote the formation of the acylium ion and overcome the high activation energy of the cyclization.

The general workflow involves two main strategies:

-

Two-Step Acyl Chloride Method: Conversion of 3-(4-nitrophenyl)propanoic acid to its more reactive acyl chloride, followed by cyclization promoted by a strong Lewis acid like aluminum chloride (AlCl₃).

-

One-Step Direct Acid Cyclization Method: Direct cyclization of the carboxylic acid using a superacid catalyst like polyphosphoric acid (PPA) or triflic acid (TfOH) under high temperatures.

Figure 1: General workflow for the synthesis of 6-Nitro-1-indanone.

Comparative Data on Friedel-Crafts Acylation Conditions

The choice of catalyst and conditions is critical for a successful cyclization, especially with a deactivated substrate. The following table summarizes typical conditions for intramolecular Friedel-Crafts reactions, highlighting the more stringent requirements for deactivated systems.